molecular formula C9H6F3NO B13081592 3-(2,3,4-Trifluoro-phenoxy)propanenitrile

3-(2,3,4-Trifluoro-phenoxy)propanenitrile

Cat. No.: B13081592
M. Wt: 201.14 g/mol
InChI Key: YCMCDSRSQPUGII-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluorophenoxy group attached to a propanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile typically involves the reaction of 2,3,4-trifluorophenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the trifluorophenoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3,4-Trifluoro-phenoxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluoro-phenoxy)propanenitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions to form desired products. In pharmaceutical research, the trifluorophenoxy group can interact with biological targets, potentially enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-Trifluoro-phenoxy)propanenitrile
  • 3-(2,3,5-Trifluoro-phenoxy)propanenitrile
  • 3-(2,3,4-Trifluoro-phenoxy)propanoic acid

Uniqueness

3-(2,3,4-Trifluoro-phenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity and physical properties, making it distinct from other trifluorophenoxy derivatives. The presence of the nitrile group also adds to its versatility in chemical synthesis .

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

3-(2,3,4-trifluorophenoxy)propanenitrile

InChI

InChI=1S/C9H6F3NO/c10-6-2-3-7(9(12)8(6)11)14-5-1-4-13/h2-3H,1,5H2

InChI Key

YCMCDSRSQPUGII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCC#N)F)F)F

Origin of Product

United States

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